

Application Notes and Protocols for Recombinant LC3B Protein Purification

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Compound of Interest		
Compound Name:	LC10	
Cat. No.:	B15549233	Get Quote

Introduction

The designation "**LC10** protein" is not a standardized nomenclature in protein databases. However, it is plausible that this refers to Microtubule-associated protein 1A/1B-light chain 3B (LC3B), a key protein in autophagy pathways, given its molecular weight and common use in research.[1][2] LC3B is widely used as a marker for autophagosomes.[1] This document provides detailed protocols for the expression and purification of recombinant human LC3B, which is often performed with an affinity tag (e.g., mCherry or a His-tag) to facilitate purification.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of tagged recombinant human LC3B from E. coli. The actual yields and purity can vary depending on the expression system, cell lysis efficiency, and the specific chromatography setup.



Parameter	Expected Value	Notes
Expression Culture Volume	1 Liter	Yields are scalable.
Cell Pellet Wet Weight	5-10 grams	Dependent on bacterial growth.
Protein Concentration (Crude Lysate)	10-20 mg/mL	Highly variable.
Purity after Affinity Chromatography	> 90%	As estimated by SDS-PAGE.
Purity after Size Exclusion Chromatography	> 98%	As estimated by SDS-PAGE.
Final Yield of Purified Protein	5-15 mg/L of culture	Highly dependent on expression levels and purification efficiency.
Molecular Weight (mCherry-hLC3B)	~47.89 kDa	[3]

Experimental Protocols Recombinant Human LC3B Expression

This protocol describes the expression of N-terminally tagged human LC3B in an E. coli expression system.

Materials:

- E. coli expression strain (e.g., BL21(DE3))
- Expression vector containing the tagged human LC3B gene
- Luria-Bertani (LB) broth
- Appropriate antibiotic for plasmid selection (e.g., Ampicillin or Kanamycin)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)



Procedure:

- Transform the E. coli expression strain with the LC3B expression vector.
- Inoculate a starter culture of 50 mL of LB broth containing the appropriate antibiotic with a single colony of transformed bacteria.
- Incubate the starter culture overnight at 37°C with shaking.
- The following day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.
- Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Continue to incubate the culture at a reduced temperature, for instance, 18°C, for 16 hours with shaking.[3]
- Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

Recombinant Human LC3B Purification

This protocol outlines a two-step purification process involving affinity chromatography followed by size-exclusion chromatography for a His-tagged LC3B protein.

Buffers:

- Lysis Buffer: 50mM HEPES pH 7.5, 300mM NaCl, 10mM Imidazole, 2mM MgCl2, 2mM β-mercaptoethanol, 1mM Pefabloc, and protease inhibitors.[3]
- Wash Buffer (Buffer A): 50mM HEPES pH 7.5, 300mM NaCl, 10mM Imidazole, 2mM MgCl2, 2mM β-mercaptoethanol.
- Elution Buffer (Buffer B): 50mM HEPES pH 7.5, 300mM NaCl, 300mM Imidazole, 2mM MgCl2, 2mM β-mercaptoethanol.[3]



 Size Exclusion Chromatography (SEC) Buffer: 25mM HEPES pH 7.5, 150mM NaCl, 1mM DTT.[3]

Procedure:

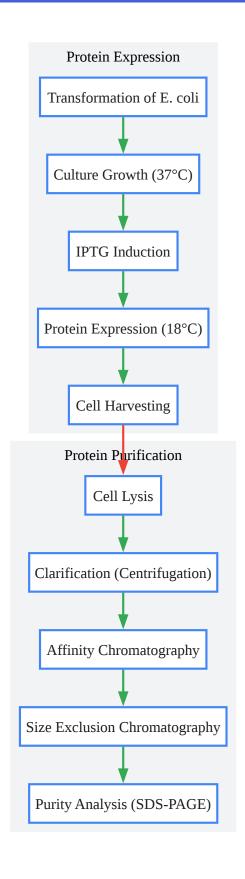
- Cell Lysis:
 - Resuspend the frozen cell pellet in ice-cold Lysis Buffer (25 mL per liter of culture).[3]
 - Lyse the cells by sonication on ice.
 - Clarify the lysate by centrifugation at 40,000 x g for 30 minutes at 4°C to pellet cell debris.
 [3]
 - Collect the supernatant containing the soluble protein.
- Affinity Chromatography (His-Trap):
 - Equilibrate a His-Trap affinity column with Buffer A.
 - Load the clarified supernatant onto the equilibrated column.
 - Wash the column with Buffer A until the absorbance at 280 nm returns to baseline to remove unbound proteins.
 - Elute the bound protein with Buffer B.[3]
 - Collect the elution fractions.
- Size Exclusion Chromatography (SEC):
 - Concentrate the pooled elution fractions from the affinity step.
 - Equilibrate a size-exclusion chromatography column with SEC Buffer.
 - Load the concentrated protein sample onto the column.
 - Run the chromatography at a constant flow rate and collect fractions.



- Monitor the protein elution by absorbance at 280 nm.
- Analysis and Storage:
 - Analyze the purified fractions by SDS-PAGE to assess purity.
 - Pool the purest fractions.
 - Measure the protein concentration using a spectrophotometer at 280 nm.[3]
 - Aliquot the purified protein and store at -80°C.

Visualizations

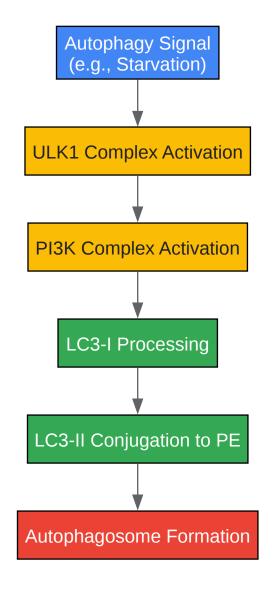




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Caption: Workflow for Recombinant LC3B Expression and Purification.





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Caption: Simplified LC3B Signaling Pathway in Autophagy.

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